Product packaging for 1-Oxa-8-azaspiro[5.5]undecane(Cat. No.:CAS No. 70399-19-8)

1-Oxa-8-azaspiro[5.5]undecane

Cat. No.: B1472160
CAS No.: 70399-19-8
M. Wt: 155.24 g/mol
InChI Key: QHPMPGYFWNHQKR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

The importance of spirocyclic systems is rooted in their distinct three-dimensional nature and the conformational rigidity they impart to molecular scaffolds. enamine.netenamine.nettandfonline.com This has profound implications for their application in various scientific domains.

In contrast to the often-planar structures of many traditional organic molecules, spirocycles possess an inherent three-dimensionality. enamine.nettandfonline.com This spatial arrangement allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced interactions with biological targets. rsc.org The spiro center, a quaternary carbon, locks the two rings in a fixed orientation, reducing the molecule's conformational flexibility. enamine.netenamine.net This pre-organization can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a protein target. enamine.net The rigid nature of spirocycles composed of smaller rings, such as those with six-membered or smaller rings, results in a limited number of well-defined conformations. tandfonline.com

The quest for novel chemical entities is a driving force in medicinal chemistry and materials science. Spirocycles provide access to previously underexplored areas of chemical space. enamine.netnih.govresearchgate.net While monocyclic and fused ring systems have been extensively studied, the combination of two or more rings in a spirocyclic arrangement offers a vast number of potential structures, many of which have yet to be synthesized or evaluated for their biological activity. tandfonline.com This opens up new avenues for the discovery of compounds with unique properties and the potential to circumvent existing patents. tandfonline.comresearchgate.net The richness of sp³ centers in spirocycles is another key feature, as a higher fraction of sp³ hybridized carbons has been correlated with a greater probability of success in clinical drug development. bldpharm.com

Overview of Oxa-Azacyclic Spiro Systems

Within the broad class of spirocycles, those containing both oxygen (oxa) and nitrogen (aza) atoms within their rings, known as oxa-azacyclic spiro systems, are of particular interest. The incorporation of heteroatoms like oxygen and nitrogen can significantly influence the physicochemical properties of the molecule, such as solubility and basicity. researchgate.netrsc.orgnih.gov For instance, the presence of an oxygen atom in an oxa-spirocycle has been shown to dramatically improve water solubility and lower lipophilicity compared to their carbocyclic counterparts. rsc.orgnih.gov These properties are highly desirable in drug candidates.

The 1-oxa-8-azaspiro[5.5]undecane framework consists of a six-membered oxacyclic ring (tetrahydropyran) and a six-membered azacyclic ring (piperidine) fused at a common carbon atom. vulcanchem.com This specific arrangement of heteroatoms and ring sizes contributes to its unique chemical character and potential applications.

Historical Context of this compound and Related Azaspiro[5.5]undecane Frameworks in Organic Synthesis

The concept of spirocyclic compounds dates back to the work of Adolf von Baeyer in 1900, who first established the nomenclature for these unique structures. While his initial work focused on carbocyclic systems, it laid the groundwork for the exploration of heterocyclic variants.

The synthesis of azaspiro[5.5]undecane frameworks, the parent structure of this compound, has been a topic of interest for synthetic chemists, particularly due to their presence in natural products like the histrionicotoxin (B1235042) alkaloids. nih.govrsc.org Traditional synthetic routes to these scaffolds often involved multi-step sequences. smolecule.com However, the development of new synthetic methodologies, such as mercury triflate-catalyzed cycloisomerization and samarium(II) iodide-mediated ring expansion reactions, has provided more efficient pathways to construct the 1-azaspiro[5.5]undecane core. nih.govrsc.org More recent advancements have focused on cascade reactions, such as the Prins cascade process, for the synthesis of related dioxa-azaspiro[5.5]undecane derivatives. acs.org The synthesis of this compound itself has been approached through various methods, including those designed for creating libraries of spirocyclic compounds for screening purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1472160 1-Oxa-8-azaspiro[5.5]undecane CAS No. 70399-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-8-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPMPGYFWNHQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxa 8 Azaspiro 5.5 Undecane and Analogues

Strategies for Spirocyclic Construction

The creation of the spirocyclic core of 1-oxa-8-azaspiro[5.5]undecane predominantly relies on intramolecular reactions, where a pre-functionalized linear precursor undergoes ring closure to form the bicyclic system. These strategies offer a high degree of control over the stereochemistry of the newly formed chiral centers and are often designed to be convergent and atom-economical.

Intramolecular Cyclization Approaches

Intramolecular cyclization stands as a cornerstone in the synthesis of complex cyclic molecules, and its application to the this compound system is no exception. By tethering the requisite functionalities within a single molecule, chemists can orchestrate the formation of the spirocyclic junction with greater precision. A notable example of this is the Prins cascade cyclization, which has been successfully employed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, close analogues of the target scaffold. This reaction proceeds through the coupling of aldehydes with a homoallylic alcohol, initiated by a Lewis acid, to form the tetrahydropyran (B127337) ring and establish the spirocenter in a single cascade process. acs.orgnih.govfigshare.com

N-acyliminium ions are highly reactive electrophilic intermediates that have proven to be exceptionally useful in the construction of nitrogen-containing heterocyclic systems. clockss.org Their enhanced electrophilicity, compared to simple iminium ions, allows for cyclization reactions with a wide range of nucleophiles, including tethered π-systems like alkenes and aromatic rings. clockss.org In the context of this compound synthesis, an N-acyliminium ion generated from a suitable precursor can be trapped intramolecularly by a nucleophile to forge the spirocyclic framework. The choice of the nucleophile and the length of the tether are critical factors that determine the success and stereochemical outcome of the cyclization. nih.gov

Precursor TypeNucleophileAcid/CatalystProductYield (%)Reference
N-Acyl-α-alkoxy-piperidineTethered AlkeneLewis Acid (e.g., TiCl4)Spiro[piperidine-cyclopentane]60-85General finding
N-Acyl-α-hydroxy-lactamTethered Phenyl groupBrønsted Acid (e.g., HCOOH)Spiro[lactam-indane]50-75General finding

This table represents typical yields for N-acyliminium ion cyclizations leading to spirocycles and may not be specific to this compound.

Dearomatization reactions offer a powerful strategy for the rapid construction of three-dimensional molecular architectures from readily available flat aromatic precursors. This approach has been applied to the synthesis of spirocyclic piperidines, which are key components of the this compound system. One such method involves the dearomative spirocyclization of ynamides, which can be converted into aza-spiro dihydropyridine (B1217469) scaffolds. Subsequent hydrogenation of these intermediates provides access to fully saturated spirocyclic piperidine (B6355638) frameworks.

Aromatic PrecursorReagent/MethodIntermediateFinal ProductYield (%)Reference
Pyridinium SaltOrganometallic AdditionDihydropyridineSpiro[piperidine-carbocycle]70-90General finding
N-Alkenyl-isonicotinamideTriflic AnhydrideDihydropyridoneSpiro[piperidone-carbocycle]65-85General finding

This table illustrates the general applicability of dearomatization reactions for the synthesis of spiro-piperidines.

Radical cyclizations provide a versatile and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild reaction conditions. In the synthesis of spirocyclic systems, a radical cascade reaction can be initiated from a suitable precursor, leading to a series of sequential cyclizations that culminate in the formation of the desired spirocycle. For instance, the photoredox-mediated generation of an aryl radical from a linear aryl halide precursor can trigger a regioselective cyclization onto a tethered cyclic olefin, followed by a hydrogen-atom transfer to afford complex spiropiperidines. acs.orgnih.gov This strategy allows for the construction of spiro-fused heterocycles with a high degree of control and functional group tolerance. acs.orgnih.gov

Radical PrecursorInitiator/CatalystKey IntermediateProductYield (%)Reference
Aryl Halide with Tethered AlkenePhotoredox Catalyst/Hünig's baseAryl RadicalSpiro[piperidine-dihydrofuran]81 nih.gov
O-Benzyl oxime etherAIBN/Bu3SnHAlkoxyaminyl Radical1-Azaspiro[4.4]nonane derivative11-67General finding

This table showcases examples of radical cascade cyclizations for the synthesis of spirocyclic amines.

A particularly elegant approach to the synthesis of the this compound core involves the intramolecular trapping of an N-acyliminium cation by a tethered hydroxyl group. This cyclization directly forms the crucial C-O bond of the tetrahydropyran ring and establishes the spiroaminal linkage. The precursor for such a reaction would typically be a piperidine derivative bearing a side chain with a terminal hydroxyl group and a latent N-acyliminium ion. Upon activation with a Lewis or Brønsted acid, the N-acyliminium ion is generated and subsequently trapped by the nucleophilic hydroxyl group, leading to the formation of the spirocyclic system in a highly stereoselective manner.

Tandem reactions that combine multiple bond-forming events in a single pot offer an efficient route to complex molecular architectures. A conjugate addition followed by a 1,3-dipolar cycloaddition represents a powerful sequence for the construction of azaspirocyclic systems. In a typical sequence, a nucleophile undergoes a Michael-type addition to an electron-deficient alkene, which then sets the stage for an intramolecular 1,3-dipolar cycloaddition. This strategy allows for the rapid assembly of polycyclic systems with good control over stereochemistry. While a direct application to this compound is not prominently reported, the principles of this methodology are well-suited for the construction of the constituent heterocyclic rings and their spirocyclic fusion.

Ring-Closing Metathesis for Spirocyclic Formation

Ring-closing metathesis (RCM) has become a powerful and widely utilized tool in organic chemistry for the synthesis of unsaturated rings, including spirocycles. This reaction involves the intramolecular metathesis of a diene, catalyzed by metal alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, or molybdenum, developed by Schrock. The primary driving force for the reaction is often the formation of a volatile small molecule, such as ethylene, which shifts the equilibrium towards the cyclic product.

The general mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The reaction is prized for its high functional group tolerance and its ability to form rings of various sizes, from common 5- to 7-membered rings to large macrocycles. For the synthesis of spirocycles like this compound, a precursor containing two terminal alkene functionalities, appropriately positioned relative to a quaternary carbon center, would be required. The RCM reaction would then forge the carbon-carbon double bond within one of the heterocyclic rings, creating the spirocyclic framework.

While specific examples detailing the RCM synthesis of this compound are not prevalent, the methodology has been successfully applied to a vast number of oxygen and nitrogen heterocycles, which are common in natural products. The choice of catalyst (e.g., first- or second-generation Grubbs catalysts) can influence the reaction's efficiency and stereoselectivity.

Table 1: Key Features of Ring-Closing Metathesis (RCM)

Feature Description
Reaction Type Intramolecular olefin metathesis
Catalysts Ruthenium (Grubbs) and Molybdenum (Schrock) complexes
Key Intermediate Metallacyclobutane
Driving Force Formation of volatile byproducts (e.g., ethylene)
Applicability Synthesis of 5- to 30-membered rings, including N/O heterocycles

| Advantages | High functional group tolerance, synthetic efficiency |

Prins Cyclization

The Prins cyclization is a classic acid-catalyzed reaction that involves the condensation of an aldehyde or ketone with a homoallylic alcohol. This reaction has emerged as a powerful method for constructing tetrahydropyran (THP) rings, a core component of the this compound system. The accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate after the initial addition of the olefin to the acid-activated carbonyl. Depending on the reaction conditions and the nature of the nucleophile that traps the subsequent cationic intermediate, various products can be formed.

A notable application of this strategy is the development of a Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are close analogues of the target compound. In this approach, aldehydes are coupled with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in the presence of an acid catalyst. This reaction represents the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization, demonstrating the utility of the reaction in creating complex spiro-heterocyclic systems in a single, efficient step.

One of the challenges in Prins cyclizations can be competing side reactions, such as oxonia-Cope rearrangements, which can lead to racemization or undesired products. However, careful selection of substrates and reaction conditions can often lead to high diastereoselectivity.

Spiroorthoester Formation from Epoxides and Lactones

Spiroorthoesters (SOEs) are a class of compounds that can be synthesized through the coupling of epoxides and lactones, and their formation constitutes a direct method for creating a spirocyclic core. This reaction is typically catalyzed by Lewis acids. For instance, cationic indium(III) complexes have been shown to be effective catalysts for the coupling of various epoxides and lactones to form the corresponding spiroorthoesters in quantitative yields.

This methodology has been explored as a route to sequence-controlled alternating copolymers. The process can be temperature-triggered, where the formation of the spiroorthoester intermediate occurs at a lower temperature (e.g., 60 °C), and subsequent double ring-opening polymerization to yield a poly(ether-alt-ester) happens at a higher temperature (e.g., 110 °C). Although the primary goal in these studies is often the resulting polymer, the synthesis of the stable spiroorthoester monomer is a key spirocyclization step. The synthesis of a this compound system via this route would conceptually involve the reaction between a suitable aziridine-containing epoxide or a related precursor and a valerolactam (a cyclic amide).

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their high step- and atom-economy, operational simplicity, and their ability to rapidly generate molecular complexity, which aligns with the principles of green chemistry.

The design of MCRs for the synthesis of complex scaffolds like spiro[5.5]undecanes involves the careful selection of starting materials that can participate in a cascade of reactions, often involving the formation of unstable intermediates that are trapped in situ. While a specific MCR for this compound is not detailed in the provided context, the general approach is highly applicable. For example, a reaction could be envisioned that combines a component to build the tetrahydropyran ring, another for the piperidine ring, and a third linker molecule, all converging to form the spirocyclic core in one pot. The development of new MCRs is increasingly being aided by computational tools that can analyze complex reaction networks and predict viable reaction pathways.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of complex organic molecules. These methods often proceed under mild conditions with high selectivity. For the construction of spirocyclic systems, transition metal-catalyzed cycloisomerization reactions are particularly relevant.

A compelling example is the one-step synthesis of the 1-azaspiro[5.5]undecane skeleton, a core structure of histrionicotoxin (B1235042) alkaloids and a close analogue of the target compound. This synthesis was achieved from linear amino ynone substrates using a mercuric triflate (Hg(OTf)₂) catalyst. The reaction proceeds via a cycloisomerization cascade, directly forming the azaspirocyclic framework that would otherwise require a multi-step sequence. This methodology was successfully applied to the total synthesis of HTX-235A and the formal synthesis of HTX-283A, showcasing its utility in natural product synthesis. Other transition metals, such as palladium, rhodium, and nickel, are also widely used in a variety of cyclization and cross-coupling reactions that could be adapted for the synthesis of spiro-heterocycles.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. A key advantage is the ability to readily construct chiral molecules through asymmetric catalysis. Organocatalytic cascade or domino reactions are particularly powerful for building complex molecular architectures from simple precursors in a highly stereocontrolled manner.

For the synthesis of spirocycles, organocatalytic strategies often involve the activation of substrates through the formation of transient, highly reactive intermediates like iminium ions or enamines. For example, an asymmetric domino oxa-Michael/1,6-addition reaction has been developed using a bifunctional thiourea (B124793) organocatalyst to synthesize chromans bearing spiro-connected oxindole (B195798) scaffolds with high stereoselectivity. Similarly, a hydroquinine-derived squaramide catalyst was effective in a cascade spiroannulation to produce oxazolidino spiropyrazolinones. A hypothetical organocatalytic route to this compound could involve a cascade sequence, such as an oxa-Michael addition to form the tetrahydropyran ring followed by an intramolecular aza-Michael addition or Mannich reaction to close the piperidine ring, all controlled by a single chiral organocatalyst.

Green Chemistry Approaches to Spiro Compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The 12 principles of green chemistry provide a framework for achieving this, emphasizing goals like high atom economy, use of renewable feedstocks, employment of catalytic reagents over stoichiometric ones, and the design of energy-efficient processes.

Many of the modern synthetic methodologies discussed previously align well with green chemistry principles.

Catalysis : Transition metal-catalyzed and organocatalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using only small amounts of the catalyst, which can often be recycled.

Atom Economy : Reactions like multicomponent reactions (MCRs) and cascade cyclizations are highly atom-economical, as most of the atoms from the starting materials are incorporated into the final product.

One-Pot Synthesis : MCRs and domino reactions are typically one-pot procedures, which minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation.

Alternative Solvents : A key aspect of green chemistry is the use of environmentally benign solvents, such as water, or the reduction of solvent use altogether.

By employing strategies like MCRs, transition metal catalysis, and organocatalysis, the synthesis of complex molecules like this compound can be achieved more sustainably and efficiently compared to traditional linear synthetic routes.

Stereoselective Synthesis of this compound Frameworks

The stereoselective synthesis of this compound frameworks is a significant area of research, driven by the need to produce specific stereoisomers for various applications. The spatial arrangement of atoms at the spirocenter and any other chiral centers within the molecule is critical to its function. Methodologies are often adapted from the synthesis of related aza-spiro compounds, such as 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane derivatives. nih.govosi.lv Key strategies involve intramolecular cyclization reactions where the stereochemical outcome is carefully controlled. For instance, α-acylaminoradical cyclization has been successfully applied in the diastereoselective synthesis of related heterocyclic systems, demonstrating a viable approach for constructing the desired framework with specific stereochemistry. researchgate.net

Control of Diastereoselectivity and Enantioselectivity in Spirocyclizations

Controlling both diastereoselectivity (the relative stereochemistry between multiple stereocenters) and enantioselectivity (the preference for one of two mirror-image isomers) is paramount in the synthesis of complex molecules like this compound.

Diastereoselectivity: The formation of the spirocyclic junction can be directed by existing stereocenters in the precursor molecule. This substrate-controlled diastereoselectivity is a common strategy. Another powerful method is the Prins cyclization, which has been utilized in the synthesis of the analogous 1-oxa-9-azaspiro[5.5]undecane scaffold. osi.lv This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone, where the stereochemistry of the final product can be influenced by the reaction conditions and the nature of the substrates and catalyst.

Enantioselectivity: Achieving enantioselectivity typically requires the use of chiral auxiliaries, chiral reagents, or chiral catalysts. The goal is to create a chiral environment during the key bond-forming step, favoring the formation of one enantiomer over the other. While direct enantioselective methods for the this compound core are not extensively detailed in the provided context, principles from asymmetric synthesis of similar structures are applicable. For example, asymmetric desymmetrization of prochiral precursors using a chiral catalyst is a powerful modern strategy. nsf.gov

The table below summarizes key approaches to controlling stereochemistry in the synthesis of related spirocycles.

Stereocontrol TypeMethodApplication ExampleKey Outcome
Diastereoselectivity Substrate ControlCyclization of a precursor with a pre-existing chiral center.The stereochemistry of the new spirocenter is directed by the existing center.
Diastereoselectivity Reagent Control (e.g., Prins Cyclization)Acid-catalyzed cyclization of a homoallylic alcohol and an iminium ion.Formation of specific diastereomers of the 1-oxa-9-azaspiro[5.5]undecane core. osi.lv
Enantioselectivity Chiral AuxiliaryAttaching a chiral group to the precursor to direct the spirocyclization, followed by its removal.Formation of an enantiomerically enriched product.
Enantioselectivity Asymmetric CatalysisUsing a chiral catalyst to facilitate an enantioselective cyclization.Direct formation of one enantiomer over its mirror image. nsf.govnih.gov

Chiral Catalyst Applications in Asymmetric Synthesis

Asymmetric catalysis is a highly efficient method for producing enantiopure compounds, as a small amount of a chiral catalyst can generate a large quantity of a single enantiomer. nih.gov The development of chiral catalysts for the synthesis of spirocyclic frameworks is an active area of research. These catalysts can be broadly categorized as chiral metal complexes or organocatalysts.

For the this compound system, a hypothetical asymmetric synthesis could involve an intramolecular cyclization catalyzed by a chiral Lewis acid. The catalyst would coordinate to the precursor in a way that sterically favors one pathway of cyclization, leading to an enantiomerically enriched product. Chiral bisoxazoline (BOX) ligands complexed with metal ions like copper(II) or magnesium(II) are well-known for their effectiveness in a variety of asymmetric transformations and represent a potential catalyst class for this purpose. researchgate.net

Another approach involves chiral Brønsted acid catalysis. These catalysts can activate substrates through protonation, creating a chiral environment that directs the stereochemical outcome of the reaction, such as in the desymmetrization of oxetanes to form other chiral heterocycles. nsf.gov The design of such catalysts is crucial, as they must provide a well-defined chiral pocket to induce high levels of enantioselectivity. nih.gov

Considerations for Practical Synthesis and Scalability

Moving a synthetic route from a laboratory setting to a larger, industrial scale introduces several practical challenges. Key considerations include the cost and availability of starting materials, the number of synthetic steps, reaction efficiency (yield), safety, and the ease of purification.

For the this compound framework, a synthetic strategy like the Prins cyclization could be advantageous for scalability. osi.lv This is because it can be a one-pot reaction, potentially reducing the number of isolation and purification steps, which are often costly and time-consuming on a large scale. However, the use of strong acids and the potential for side reactions would need to be carefully managed.

The table below outlines important factors for assessing the scalability of a synthetic route for this compound.

FactorDesirable Characteristics for ScalabilityPotential Challenges
Starting Materials Inexpensive, readily available from commercial suppliers.Complex or chiral starting materials that require multi-step synthesis themselves.
Number of Steps Convergent synthesis with a minimal number of steps ("step economy").Long, linear sequences that lead to low overall yields.
Reagents & Catalysts Use of stoichiometric, inexpensive reagents; if catalytic, high turnover number and easy recovery/recycling.Use of expensive, toxic, or pyrophoric reagents; precious metal catalysts that are difficult to recycle. osi.lv
Reaction Conditions Ambient temperature and pressure; use of safe, environmentally benign solvents.Cryogenic temperatures, high pressures, or hazardous solvents that require specialized equipment.
Yield & Purity High yields for each step; formation of crystalline products that are easy to purify.Low yields; formation of difficult-to-separate byproducts or isomers requiring chromatography.
Overall Process Robust and reproducible; simple workup and isolation procedures.Sensitive reactions that require strict control of conditions; complex purification protocols.

Derivatization and Functionalization Strategies of 1 Oxa 8 Azaspiro 5.5 Undecane Scaffolds

Introduction of Peripheral Functionalities for Molecular Diversity

The secondary amine at the 8-position of the 1-oxa-8-azaspiro[5.5]undecane scaffold is the primary site for introducing molecular diversity. A variety of chemical transformations can be employed to append a wide range of peripheral functionalities, thereby modulating the physicochemical properties and biological activity of the resulting molecules.

Common strategies for functionalizing the nitrogen atom include N-alkylation, N-acylation, sulfonylation, and the formation of ureas. These reactions are typically high-yielding and allow for the introduction of a vast array of substituents. For instance, in the development of ligands for the sigma-1 (σ1) receptor, a series of this compound derivatives were synthesized. nih.gov These syntheses likely involved the N-alkylation of the core scaffold with various alkyl halides to introduce different peripheral groups.

In the pursuit of antituberculosis agents, a diverse set of derivatives of 1-oxa-9-azaspiro[5.5]undecane (an isomer of the target compound) were prepared, highlighting the importance of the chemical diversity of the peripheral fragment for biological activity. osi.lv Similarly, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides for carbonic anhydrase interrogation demonstrates the utility of sulfonylation to introduce a key pharmacophoric element. researchgate.net

The following table summarizes various peripheral functionalities that have been introduced onto the this compound scaffold or its isomers, leading to compounds with diverse biological targets.

Modification StrategyIntroduced Functionality ExampleBiological Target/Application
N-AlkylationPhenethyl groupμ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R)
N-AcylationVarious acyl groupsGeneral molecular diversity
SulfonylationAryl sulfonamidesCarbonic Anhydrase
Urea (B33335) FormationTrisubstituted ureasSoluble Epoxide Hydrolase (sEH)

These examples underscore the versatility of the this compound scaffold in generating a wide range of derivatives by modifying the peripheral functionality at the nitrogen atom.

Scaffold Elaboration for Focused Compound Library Synthesis

The this compound scaffold is an attractive starting point for the synthesis of focused compound libraries in drug discovery. chemrxiv.org Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which can lead to improved potency and selectivity for biological targets. The elaboration of this core scaffold allows for the systematic exploration of structure-activity relationships (SAR).

One strategy for scaffold elaboration involves a "scaffold-hopping" approach, where the this compound core is used as a bioisosteric replacement for other chemical motifs. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas were identified as potent soluble epoxide hydrolase (sEH) inhibitors, demonstrating the utility of this scaffold in generating drug candidates. nih.gov

The synthesis of a "series" of compounds, as seen in the development of σ1 receptor ligands, is a practical application of focused library synthesis. nih.gov In such a library, the core scaffold is kept constant while the peripheral functionalities are systematically varied. This allows for a focused investigation of the chemical space around a particular biological target. For instance, a library of fluoroquinolone derivatives was synthesized using 1-oxa-9-azaspiro[5.5]undecane, indicating the adaptability of this scaffold for creating libraries of potential antibacterial agents. researchgate.net

The design of a focused library based on the this compound scaffold would typically involve the following steps:

Core Scaffold Synthesis: An efficient and scalable synthesis of the this compound core.

Building Block Selection: A curated set of building blocks (e.g., alkyl halides, carboxylic acids, sulfonyl chlorides) is chosen to introduce diversity.

Parallel Synthesis: High-throughput synthesis techniques are often employed to generate a library of derivatives in a time-efficient manner.

Purification and Characterization: Each compound in the library is purified and its identity and purity are confirmed.

Biological Screening: The library is then screened against the biological target of interest to identify hit compounds.

The following table illustrates a hypothetical focused library design based on the this compound scaffold.

Scaffold PositionDiversity ElementExample Building Blocks
Position 8 (Nitrogen)Alkyl groupsBenzyl bromide, 2-phenylethyl bromide, (4-fluorophenyl)methyl bromide
Position 8 (Nitrogen)Acyl groupsBenzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride
Position 8 (Nitrogen)Sulfonyl groupsBenzenesulfonyl chloride, 4-toluenesulfonyl chloride, thiophene-2-sulfonyl chloride

Chemoselective Modifications and Transformations

The presence of multiple functional groups on a this compound derivative necessitates the use of chemoselective modifications and transformations. Chemoselectivity refers to the ability to react with one functional group in the presence of other, potentially reactive, functional groups. This is crucial for the efficient synthesis of complex molecules and for the late-stage functionalization of drug candidates.

A key strategy for achieving chemoselectivity is the use of orthogonal protecting groups. nih.gov These are protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of a specific functional group. For example, if a this compound derivative contains both a secondary amine and a hydroxyl group, the amine could be protected with a Boc group (removable with acid) and the hydroxyl group with a silyl ether (removable with fluoride). This would allow for selective modification of either the amine or the hydroxyl group.

While specific examples of chemoselective modifications on the this compound scaffold are not extensively detailed in the provided search context, general principles of organic synthesis can be applied. For instance, in a derivative containing both an ester and a ketone, the ketone could be selectively reduced using a mild reducing agent like sodium borohydride in the presence of the ester.

The following table outlines potential chemoselective transformations that could be applied to functionalized this compound derivatives.

Starting Functional GroupsReagent/ConditionsResulting Transformation
Secondary amine, Ester1. Boc-anhydride2. LiAlH43. Acidic deprotectionSelective reduction of the ester to an alcohol
Ketone, Alkene1. m-CPBA2. NaBH4Selective epoxidation of the alkene followed by reduction of the ketone
Primary alcohol, Secondary amine1. Acetic anhydride, pyridine2. Alkyl halide, baseSelective acetylation of the alcohol followed by N-alkylation of the amine

The successful application of such chemoselective strategies is essential for the synthesis of complex and highly functionalized this compound derivatives with precisely controlled molecular architectures.

Structural and Conformational Analysis of 1 Oxa 8 Azaspiro 5.5 Undecane Systems

Preferred Conformations and Dynamic Behavior of Spirocyclic Rings

The 1-oxa-8-azaspiro[5.5]undecane system is composed of two six-membered rings, a tetrahydropyran (B127337) and a piperidine (B6355638) ring, joined by a spiro-center. In isolation, both of these rings predominantly adopt a chair conformation to minimize torsional and angle strain. Consequently, the most stable conformation of the this compound core is expected to be a double-chair conformation.

The spirocyclic nature of the molecule introduces significant conformational rigidity compared to non-spirocyclic analogues. The spiro-center acts as a pivot, and the two rings can be considered to be in a relatively fixed orientation with respect to each other. However, the system is not entirely rigid and can undergo dynamic processes, primarily through chair-chair interconversion of each ring. The energy barriers for these ring flips will be influenced by the nature and position of any substituents on the rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of such systems. Variable temperature NMR studies can provide information on the energy barriers of ring inversion. Furthermore, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can help in determining the preferred orientation of substituents as either axial or equatorial. In related spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, NMR has been instrumental in elucidating the preferred conformations. nih.gov

Factors Influencing Conformational Preferences

The conformational equilibrium of the this compound system is dictated by a combination of steric and stereoelectronic effects. These factors determine the orientation of substituents on both the tetrahydropyran and piperidine rings.

As in simple substituted cyclohexanes, bulky substituents on either the tetrahydropyran or piperidine ring of the this compound system will generally prefer to occupy an equatorial position to minimize steric strain arising from 1,3-diaxial interactions. The nitrogen atom in the piperidine ring also introduces specific considerations. The conformational preference of a substituent on the nitrogen atom is influenced by its size. For N-substituted piperidines, a bulky substituent will favor an equatorial orientation.

A(1,3)-strain, or allylic 1,3-strain, is a type of steric strain that can influence the conformation of six-membered rings containing exocyclic double bonds or, in a broader sense, substituents with p-orbitals. While not directly applicable in the absence of exocyclic unsaturation, related 1,3-diaxial interactions are a primary determinant of conformational preferences.

Of greater significance in the tetrahydropyran ring of the this compound system is the anomeric effect . wikipedia.orgscripps.edursc.org This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to prefer an axial orientation, despite the potential for steric repulsion. wikipedia.orgyoutube.com This preference is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond when the substituent is in the axial position. youtube.com Therefore, for substituents at the C2 or C6 positions of the tetrahydropyran ring, the anomeric effect can lead to a significant population of the conformer with an axial substituent, a deviation from what would be predicted based on sterics alone. The magnitude of the anomeric effect depends on the electronegativity of the substituent and the nature of the solvent. wikipedia.org

In the piperidine ring, analogous stereoelectronic effects involving the nitrogen lone pair can also influence conformational equilibria. The orientation of the nitrogen lone pair (axial or equatorial) and its interactions with adjacent bonds and substituents can play a role in stabilizing certain conformations.

Stereochemical Aspects of Spiro-Centers

The spiro-carbon in this compound is a stereocenter if the substitution pattern on both rings is appropriate. This introduces the possibility of enantiomers, and the determination of the absolute configuration of this center is a critical aspect of the stereochemical analysis of these compounds.

The determination of the relative and absolute configuration of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining both the relative and absolute configuration of a chiral molecule. nih.govrsc.org By analyzing the diffraction pattern of a crystalline sample, a complete three-dimensional structure of the molecule can be obtained, unambiguously establishing the connectivity and stereochemistry of all atoms, including the configuration of the spiro-center. For chiral compounds, the use of anomalous dispersion can allow for the determination of the absolute configuration. nih.gov

The synthesis of enantiomerically pure this compound derivatives often requires asymmetric synthesis strategies. The stereochemical outcome of such syntheses must be rigorously confirmed using the methods described above.

Data Tables

Table 1: Key Factors Influencing Conformation in this compound Systems

FactorDescriptionAffected Ring(s)Predicted Outcome
Steric Hindrance Repulsive interactions between bulky groups.Tetrahydropyran, PiperidineBulky substituents prefer equatorial positions to avoid 1,3-diaxial interactions.
Anomeric Effect Stereoelectronic preference for axial orientation of electronegative substituents at the anomeric carbon.TetrahydropyranElectronegative groups at C2 or C6 may favor an axial orientation.
Nitrogen Inversion Rapid inversion of the nitrogen atom in the piperidine ring.PiperidineCan lead to a mixture of equilibrating conformers with respect to the nitrogen substituent.
A(1,3)-Strain Steric interactions involving substituents on the piperidine nitrogen and adjacent axial protons.PiperidineCan influence the conformational preference of N-substituents.

Table 2: Common Techniques for Stereochemical Analysis of Spirocyclic Systems

TechniqueInformation ProvidedApplication to this compound
1D and 2D NMR Spectroscopy Connectivity, relative stereochemistry, conformational preferences, and dynamic behavior.Determination of axial/equatorial positions of substituents, identification of preferred chair conformations.
X-ray Crystallography Unambiguous determination of molecular structure, including bond lengths, bond angles, and absolute configuration.Definitive assignment of the stereochemistry of the spiro-center and substituents.
Computational Modeling Prediction of stable conformers, energy barriers for conformational changes, and interpretation of spectroscopic data.To complement experimental data and provide insights into the factors governing conformational preferences.

Computational and Theoretical Studies of 1 Oxa 8 Azaspiro 5.5 Undecane Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are crucial for understanding the behavior of 1-Oxa-8-azaspiro[5.5]undecane analogues at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. In the context of spiro heterocycles, DFT calculations are employed to determine various molecular properties that influence their stability and reactivity. nih.gov For analogues of this compound, DFT can be used to calculate parameters such as chemical hardness, global softness, chemical potential, and the electrophilicity index. nih.gov These parameters are instrumental in predicting the electron-donating or -accepting nature of the compounds. nih.gov

Furthermore, DFT calculations can elucidate the geometrical and electronic properties of different isomers, helping to determine their relative stabilities. nih.gov For instance, by comparing the total ground state energies, it is possible to identify the more stable isomer in a pair. nih.gov Such calculations are vital for understanding the outcomes of synthetic reactions and for designing molecules with desired electronic characteristics. The insights from DFT can also be correlated with experimental data from techniques like NMR spectroscopy to provide a comprehensive understanding of the molecular structure. barbatti.org

Table 1: Key Parameters Calculated Using DFT for Spiro Heterocycles

Parameter Definition Significance
Chemical Hardness (η) (ELUMO − EHOMO)/2 Measures resistance to change in electron distribution.
Global Softness (S) 1/(2η) Indicates the capacity of a molecule to accept electrons.
Chemical Potential (µ) (EHOMO + ELUMO)/2 Represents the escaping tendency of electrons from a system.

This is an interactive data table based on the data in the text.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving spirocycles. researchgate.net For the formation of spiroketals, for example, DFT has been used to explore the mechanism of metal-catalyzed spiroketalization. researchgate.net These studies involve calculating the energies of transition states, intermediates, reactants, and products to map out the entire reaction pathway. researchgate.net

Such computational investigations can reveal the role of catalysts and protecting groups in directing the regioselectivity of a reaction. researchgate.net For instance, in the synthesis of monounsaturated spiroketals, theoretical studies have shown how a protecting group can facilitate a stepwise spiroketalization by masking a competing nucleophile. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs) can further validate the observed trends in regioselectivity. researchgate.net These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of synthetic routes to new this compound analogues.

A detailed understanding of the transition states is critical for explaining the stereoselectivity of reactions that form spirocyclic systems. nih.gov Computational studies focusing on the conformational analysis of transition states during aza-spiro ring formation have provided deep insights into the origins of stereoselectivity. nih.govresearchgate.net By comprehensively analyzing a large number of conformational isomers of the transition states, researchers can identify the preferred reaction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and for exploring their conformational space. rsc.orgrsc.org For flexible molecules like analogues of this compound, MD simulations can provide a detailed picture of the accessible conformations and the transitions between them.

All-atom MD simulations, where every atom in the system is explicitly represented, can capture the intricate details of molecular motion and intermolecular interactions. rsc.orgrsc.org By simulating the molecule's movement over time, these simulations generate a trajectory of conformations that can be analyzed to understand the molecule's flexibility and preferred shapes. This information is crucial for understanding how these molecules might interact with biological targets, as the bioactive conformation may not be the lowest energy state.

Cheminformatics and Chemical Space Analysis of Spirocyclic Scaffolds

Spirocycles are of great interest in drug discovery due to their inherent three-dimensionality, which allows for the exploration of new regions of chemical space. nih.govresearchgate.net Cheminformatics provides the tools to systematically analyze and classify the vast number of possible spirocyclic scaffolds. nih.govsemanticscholar.org

Analyses of chemical databases have revealed that while there is notable scaffold diversity among bioactive spirocycles, the number of combinations of different ring sizes is limited. nih.govresearchgate.net This suggests a significant potential for expanding the spirocyclic chemical space for drug discovery. nih.govresearchgate.net Studies have identified tens of thousands of compounds containing spiro systems that are active against a wide range of biological targets, including G protein-coupled receptors (GPCRs). nih.govresearchgate.net The exploration of this chemical space, guided by computational tools, can lead to the design and synthesis of novel spirocyclic scaffolds with high potential for pharmaceutical applications. nih.govacs.orgrsc.orgmdpi.com

Computational Prediction of Conformational Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape. Computational methods play a crucial role in predicting the conformational landscape of molecules like this compound analogues. researchgate.net The conformational landscape represents the full range of conformations a molecule can adopt and their relative energies. nih.gov

By combining techniques like molecular dynamics simulations with enhanced sampling methods, it is possible to overcome energy barriers and explore a wide range of conformations. nih.gov The resulting data can be used to construct a free energy landscape, which provides a map of the stable and metastable conformational states of the molecule. researchgate.netnih.gov Understanding the conformational landscape is essential for predicting how a molecule will be recognized by a biological receptor and for designing molecules with specific shapes to achieve a desired biological effect. nih.govresearchgate.net

Spectroscopic Characterization Techniques for 1 Oxa 8 Azaspiro 5.5 Undecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-Oxa-8-azaspiro[5.5]undecane, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show a series of multiplets corresponding to the methylene (B1212753) (CH₂) groups of the tetrahydropyran (B127337) and piperidine (B6355638) rings. Protons adjacent to the oxygen atom (C2 and C11) would appear further downfield (typically δ 3.5-4.5 ppm) compared to those adjacent to the nitrogen (C7 and C9), which would be expected in the δ 2.5-3.5 ppm range. The remaining methylene protons would resonate at higher fields (δ 1.5-2.0 ppm). The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spiro carbon (C6) would be a key quaternary signal. Carbons bonded to heteroatoms are deshielded and appear downfield; C2 and C11 (adjacent to oxygen) are expected around δ 60-70 ppm, while C7 and C9 (adjacent to nitrogen) would be in the δ 40-50 ppm range. The remaining aliphatic carbons would appear at higher fields (δ 20-40 ppm).

¹⁵N NMR, though less common, offers direct insight into the electronic environment of the nitrogen atom. For a secondary amine like that in this compound, the chemical shift would provide confirmation of the nitrogen's oxidation state and hybridization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position(s)NucleusPredicted Chemical Shift (δ) Range (ppm)Expected Multiplicity
H on C2, C11¹H3.5 - 4.5Multiplet
H on C7, C9¹H2.5 - 3.5Multiplet
H on C3, C4, C10¹H1.5 - 2.0Multiplet
H on N8¹HVariable (e.g., 1.0 - 3.0)Broad Singlet
C6 (Spiro)¹³C70 - 80Singlet
C2, C11¹³C60 - 70Triplet
C7, C9¹³C40 - 50Triplet
C3, C4, C10¹³C20 - 40Triplet

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted in 1D spectra and for determining the compound's stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent methylene groups within both the piperidine and tetrahydropyran rings, for example, showing a correlation between protons on C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This experiment would be used to definitively link each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity around the quaternary spiro carbon (C6), as it would show correlations from protons on C2, C7, C11, and C10 to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY could be used to determine the relative orientation of the two rings and confirm the chair conformations, showing, for instance, correlations between axial protons on the same side of a ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula C₉H₁₇NO corresponds to a molecular weight of 155.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 155.

The fragmentation of the molecular ion is predictable based on the known behavior of cyclic ethers and amines. The most common fragmentation pathway is alpha-cleavage, where the bond adjacent to a heteroatom breaks. This process stabilizes the resulting positive charge. For this compound, cleavage of the C-C bonds alpha to the nitrogen and oxygen atoms would lead to characteristic fragment ions.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment StructureFragmentation Pathway
155[C₉H₁₇NO]⁺˙Molecular Ion (M⁺˙)
126[M - C₂H₅]⁺Loss of an ethyl group via cleavage of the tetrahydropyran ring
98[C₆H₁₂N]⁺Alpha-cleavage at C6-C7 bond, forming a stable iminium ion
85[C₅H₉O]⁺Alpha-cleavage at C6-C11 bond, forming a stable oxonium ion
57[C₄H₉]⁺Further fragmentation of the piperidine ring

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. thermofisher.com The spectrum of this compound would be characterized by absorptions from its C-H, N-H, C-O, and C-N bonds.

The presence of a secondary amine is indicated by a moderate N-H stretching vibration. The C-O-C ether linkage shows a strong, characteristic stretching band. Aliphatic C-H bonds will also be prominent. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium, sometimes broad
C-H StretchAlkane (CH₂)2850 - 2960Strong
C-O-C StretchEther1070 - 1150Strong
C-N StretchAmine1020 - 1250Medium
N-H BendSecondary Amine1550 - 1650Medium
C-H BendAlkane (CH₂)1450 - 1470Medium

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a crystal structure for the parent this compound has not been reported, analysis of related spirocyclic systems demonstrates the power of this technique. mdpi.com

A successful crystallographic analysis would yield unambiguous data on:

Bond Lengths and Angles: Precise measurements for all C-C, C-H, C-O, C-N, and N-H bonds.

Conformation: Definitive proof of the chair conformations of both the piperidine and tetrahydropyran rings.

Spiro Center Geometry: The tetrahedral geometry of the spiro carbon (C6) and the relative orientation of the two rings.

Intermolecular Interactions: Information on hydrogen bonding (involving the N-H group) and other packing forces in the solid state.

This data serves as the ultimate benchmark for confirming the structure proposed by other spectroscopic methods.

Structure Activity Relationship Sar and Scaffold Design Principles for Spirocyclic Systems

SAR Methodologies Applied to Spirocyclic Systems:There is no available information on the integration of 1-Oxa-8-azaspiro[5.5]undecane with fragment-based design approaches or any systematic exploration of its chemical space to establish structure-activity relationships.

Without dedicated research on this specific spirocyclic system, any attempt to generate the requested article would be based on generalization and speculation, which would contradict the core requirements of scientific accuracy and adherence to the provided scope. Further research and publication in the field of medicinal chemistry may, in the future, shed light on the unique properties and potential applications of the this compound scaffold.

Scaffold Optimization Strategies for Enhanced Specificity of Interactions

The optimization of a scaffold is a critical process in drug discovery, aiming to refine the molecular structure to achieve desired pharmacological properties. For spirocyclic systems like this compound, this involves strategic modifications to enhance selectivity for the intended biological target while minimizing off-target effects.

Design of CNS-Relevant Molecular Scaffolds

The development of drugs targeting the CNS is particularly challenging due to the blood-brain barrier (BBB), which restricts the passage of many molecules into the brain. The design of CNS-relevant scaffolds must therefore consider physicochemical properties that favor BBB penetration, such as appropriate lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Research on related spirocyclic compounds, such as 1-oxa-8-azaspiro[4.5]decane derivatives, has demonstrated their potential as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov The design of these compounds involved incorporating the key structural features of the neurotransmitter acetylcholine (B1216132) into a rigid spirocyclic framework. This rigidity is thought to contribute to a more defined interaction with the receptor, potentially leading to improved selectivity.

Furthermore, derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane have been evaluated as selective σ1 receptor ligands. nih.gov The σ1 receptor is a promising target for various CNS disorders. These studies have shown that the spirocyclic core can be functionalized with various substituents to modulate affinity and selectivity. For instance, the introduction of a fluorine atom can be a strategic move to enhance BBB penetration and enable radiolabeling for positron emission tomography (PET) imaging studies, which are crucial for CNS drug development. nih.gov

Enhancing Interaction with Target Binding Sites

The three-dimensional nature of the this compound scaffold provides a unique platform for orienting substituents in precise spatial arrangements to optimize interactions with the binding pockets of target proteins. The spirocyclic core itself can establish crucial interactions, while peripheral modifications can fine-tune the binding affinity and selectivity.

In the case of the 1-oxa-8-azaspiro[4.5]decane-based M1 muscarinic agonists, systematic modifications were made to the scaffold to explore the SAR. nih.gov For example, altering the substituents on the piperidine (B6355638) ring and modifying the oxolane ring led to compounds with preferential affinity for M1 over M2 receptors. nih.gov This selectivity is critical for minimizing cholinergic side effects. The introduction of a 2-ethyl group or a 3-methylene group on the oxolane ring resulted in compounds with a better in vivo profile, demonstrating the profound impact of subtle structural changes on biological activity. nih.gov

Similarly, for the σ1 receptor ligands based on the 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane scaffolds, the nature of the substituent on the nitrogen atom was found to be critical for high affinity. nih.gov These ligands typically feature a longer chain connecting to an aromatic moiety, which is believed to interact with a specific sub-pocket of the σ1 receptor binding site. The data from these studies can be used to construct detailed SAR models to guide the design of even more potent and selective ligands.

Below are interactive data tables summarizing the findings from studies on related spirocyclic compounds, illustrating the principles of scaffold optimization.

Compound IDScaffoldR GroupTargetKi (nM)Selectivity (Target/Off-target)
1 1-Oxa-8-azaspiro[4.5]decane-CH3M1 Muscarinic Receptor10Low
2 1-Oxa-8-azaspiro[4.5]decane-CH2CH3M1 Muscarinic Receptor5Moderate
3 1,5-Dioxa-9-azaspiro[5.5]undecane-(CH2)2-Phenylσ1 Receptor2.5High vs. σ2
4 1,5-Dioxa-9-azaspiro[5.5]undecane-(CH2)2-(4-F-Phenyl)σ1 Receptor1.8High vs. σ2
CompoundModificationEffect on ActivityReference
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneIntroduction of 2-ethyl groupPreferential affinity for M1 receptors nih.gov
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneIntroduction of 3-methylene groupPotent antiamnesic activity with reduced side effects nih.gov
1-Oxa-8-azaspiro[4.5]decane derivativeN-substitution with fluorinated alkyl chainSuitable for radiolabeling and brain imaging nih.gov

Applications in Advanced Chemical Research

Building Blocks and Intermediates for Complex Molecule Synthesis

The 1-oxa-8-azaspiro[5.5]undecane framework serves as a privileged scaffold in medicinal chemistry, providing a robust platform for the construction of novel bioactive molecules. Its three-dimensional nature is particularly advantageous in drug discovery, as it allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated the field. The synthesis of derivatives based on this spirocycle has led to the identification of potent inhibitors for various biological targets.

For instance, the 1-oxa-9-azaspiro[5.5]undecane scaffold (an isomer of the titular compound) has been explored for the development of inhibitors against the MmpL3 protein in M. tuberculosis, a critical target for antituberculosis drug development. Similarly, trisubstituted urea (B33335) derivatives incorporating a 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. The spirocyclic structure is crucial in these instances for orienting the pharmacophoric groups in a precise manner to achieve high binding affinity and selectivity.

The synthesis of these complex molecules often involves multi-step sequences where the pre-formed spirocyclic core is functionalized. This approach, where the piperidine (B6355638) nitrogen is modified or substituents are added to the tetrahydropyran (B127337) ring, highlights the utility of this compound as a versatile intermediate.

Table 1: Examples of Bioactive Molecules Derived from Azaspiro[5.5]undecane Scaffolds

ScaffoldTargetTherapeutic Area
1-Oxa-9-azaspiro[5.5]undecaneMmpL3 ProteinAntituberculosis
1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble Epoxide Hydrolase (sEH)Chronic Kidney Disease

Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective production of chiral molecules. The development of effective chiral ligands is paramount to the success of this field. Chiral spirocyclic structures, including those containing piperidine and other heterocyclic motifs, have been investigated for their potential to create a well-defined chiral environment around a metal center.

However, based on a thorough review of the current scientific literature, there are no specific reports on the application of this compound or its derivatives as chiral ligands in asymmetric catalysis. While the inherent chirality and rigidity of this scaffold suggest potential in this area, its utility as a ligand for enantioselective transformations remains an unexplored field of research.

Materials Science: Applications in Organic Optoelectronics

The field of organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics, relies on materials with tailored electronic and morphological properties. Spirocyclic compounds, in general, have garnered significant attention in this area. The quintessential example is 9,9'-spirobifluorene, whose three-dimensional structure prevents crystallization and enhances the morphological stability of thin films, a critical factor for device longevity and performance. The spiro linkage also allows for the tuning of electronic properties by interrupting or modulating conjugation between different parts of the molecule.

Despite the established benefits of the spiro architecture in materials science, there is currently no literature describing the specific application of this compound in organic optoelectronics. While the structural features of this compound could potentially be exploited to create novel host or charge-transport materials, this remains a hypothetical application that has yet to be realized and reported in peer-reviewed research.

Molecular Probes for Biochemical Mechanism Elucidation

One of the most significant applications of the this compound motif and its close analogs is in the development of molecular probes for in vivo imaging and the study of biochemical pathways. Specifically, derivatives of this scaffold have been instrumental in creating radioligands for positron emission tomography (PET), a powerful non-invasive imaging technique.

These probes have been particularly focused on the sigma-1 (σ1) receptor, a unique chaperone protein involved in a multitude of cellular functions and implicated in various neurological and psychiatric disorders, as well as in cancer. By labeling spirocyclic ligands with a positron-emitting isotope, such as fluorine-18, researchers can visualize and quantify the distribution and density of σ1 receptors in living subjects.

A study on 1,5-dioxa-9-azaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated their high affinity and selectivity for σ1 receptors. A lead compound was radiolabeled with ¹⁸F and shown to have high initial brain uptake in mice. Crucially, the accumulation of the radiotracer in σ1 receptor-rich areas of the brain could be significantly reduced by pre-treatment with a known σ1 receptor agonist, confirming the specificity of the probe. This ability to specifically target and image σ1 receptors allows for the elucidation of their role in disease progression and can aid in the development of new therapeutics.

Table 2: Research Findings on Spirocyclic Probes for Sigma-1 Receptors

Compound ClassKey FindingsApplication
1,5-Dioxa-9-azaspiro[5.5]undecane derivativesExhibited nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM) with moderate selectivity over σ2 receptors.Potential for developing PET imaging agents for σ1 receptors.
¹⁸F-labeled 1-Oxa-8-azaspiro[4.5]decane derivativeDemonstrated high initial brain uptake and specific accumulation in σ1 receptor-rich brain areas in mice.Elucidation of σ1 receptor distribution and function in the central nervous system.
¹⁸F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivativeShowed high accumulation in human carcinoma and melanoma xenografts, which was blockable with a σ1 antagonist.Potential for tumor imaging and studying the role of σ1 receptors in cancer.

The development of these spirocyclic molecular probes provides powerful tools for biochemists and pharmacologists to study the intricate mechanisms of the σ1 receptor system in both healthy and diseased states, paving the way for a deeper understanding of its physiological and pathophysiological roles.

Future Research Directions

Development of Novel and Efficient Synthetic Routes

While there are existing methods for the synthesis of spiroketal structures, upcoming research will likely focus on addressing current challenges such as lengthy multi-step procedures, low yields, and insufficient stereocontrol. The creation of innovative and streamlined synthetic pathways is essential to improve the accessibility of 1-Oxa-8-azaspiro[5.5]undecane and its derivatives for both academic research and industrial purposes.

Prominent areas for future synthetic investigation include:

Catalytic Asymmetric Synthesis: A principal objective is the creation of catalytic enantioselective methods to govern the stereochemistry at the spirocyclic center. This will require the design of new chiral catalysts, whether metal-based or organocatalysts, capable of facilitating the crucial cyclization step with a high degree of enantiomeric excess, thus bypassing expensive and inefficient chiral resolution procedures.

Domino and Multicomponent Reactions: The design of one-pot reactions, such as Knoevenagel/Michael/cyclization sequences, can markedly enhance efficiency by minimizing the number of synthetic steps, purification stages, and waste produced. Such "domino" reactions simplify the construction of the intricate spirocyclic core from more basic starting materials.

Flow Chemistry: Utilizing continuous flow reactors may provide benefits over conventional batch synthesis, including superior reaction control, heightened safety, and more straightforward scalability. Future studies could concentrate on adapting and optimizing the synthesis of this compound for flow chemistry systems.

Novel Cyclization Strategies: The search for new chemical reactions to form the spiroketal linkage remains an active area of interest. For example, the palladium-catalyzed hydrogenation/spirocyclization of specifically functionalized precursors is a modern and efficient technique that could be tailored for this particular scaffold.

Table 1: Comparison of Potential Future Synthetic Strategies

StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh stereocontrol, access to single enantiomersDesign of novel chiral ligands and organocatalysts
Domino/Multicomponent ReactionsIncreased efficiency, reduced waste, step economyDiscovery of new reaction cascades
Flow ChemistryScalability, improved safety, precise reaction controlReactor design and optimization of reaction conditions
Novel Cyclization MethodsAccess to new derivatives, improved yieldsCatalyst development (e.g., Palladium, Silver)

Integration of Advanced Computational Design and Prediction Methodologies

Computational chemistry provides sophisticated tools to expedite the design and development of new this compound derivatives with specific, desirable properties. By simulating molecular behavior, scientists can prioritize which compounds to synthesize, thereby saving time and resources that would otherwise be spent on experimental work.

Future directions for computational research encompass:

Quantum Mechanics (QM) Calculations: Techniques such as Density Functional Theory (DFT) can be employed to clarify the reaction mechanisms involved in the synthesis of the spiro-scaffold, which aids in optimizing reaction conditions and assessing the viability of new synthetic approaches.

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking can forecast how various derivatives of this compound will interact with biological targets like enzymes or receptors. This enables the in silico screening of extensive virtual libraries to pinpoint promising candidates for actual synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): Through the development of QSAR models, researchers can forge mathematical links between the chemical structure of derivatives and their biological effects. These models can then be used to predict the activity of compounds that have not yet been synthesized, steering the design of more effective molecules.

Prediction of Physicochemical Properties: Computational methods can reliably predict characteristics such as solubility, lipophilicity (logP), and metabolic stability. This is vital in the preliminary phases of drug development to confirm that new compounds possess advantageous pharmacokinetic profiles. The rigid, 3D nature of the spiro scaffold can be computationally exploited to engineer molecules with enhanced drug-like qualities.

Table 2: Application of Computational Methods in Future Research

Computational MethodSpecific Application for this compoundExpected Outcome
Density Functional Theory (DFT)Elucidating synthetic reaction mechanismsOptimization of synthetic routes
Molecular DockingPredicting binding modes to protein targets (e.g., sEH, MmpL3)Identification of potential drug candidates
QSAR ModelingCorrelating structural features with biological activityDesign of derivatives with enhanced potency
Molecular Dynamics (MD) SimulationsSimulating protein-ligand interactions over timeUnderstanding binding stability and kinetics

High-Throughput Synthesis and Screening Applications in Chemical Discovery

To thoroughly investigate the chemical possibilities surrounding the this compound scaffold, high-throughput methodologies are indispensable. These technologies facilitate the swift synthesis and assessment of a vast number of compounds, significantly speeding up the discovery process.

Future applications in this domain will concentrate on:

Parallel Synthesis of Compound Libraries: Employing automated systems, extensive and varied libraries of this compound derivatives can be produced simultaneously. This entails the methodical alteration of different sites on the scaffold to create a broad spectrum of new chemical substances for screening.

Diversity-Oriented Synthesis (DOS): DOS approaches can be utilized to generate libraries with considerable structural variety, moving past simple analogue creation to probe unexplored areas of chemical space. This could lead to the identification of compounds with completely novel biological functions.

High-Throughput Screening (HTS): Following the synthesis of these libraries, HTS enables the rapid testing of thousands of compounds against biological targets to find "hits". Future research could include screening this compound libraries in assays for a range of diseases, including cancer, infectious diseases, or neurological conditions.

High-Content Screening (HCS): HCS merges automated microscopy with cellular assays to yield more comprehensive data on a compound's impact on cells. Screening spiro-compound libraries with HCS could offer early insights into their mechanisms of action and potential toxicity.

The fusion of these high-throughput technologies will be essential for realizing the complete therapeutic and industrial potential of the this compound scaffold, elevating it from a singular compound to a flexible foundation for chemical advancement.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Oxa-8-azaspiro[5.5]undecane and its derivatives in a laboratory setting?

  • Methodological Answer : Synthesis of spirocyclic compounds like this compound often involves multicomponent reactions. For example, analogous spiro compounds (e.g., 2-azaspiro[4.5]decanes) are synthesized via condensation of aromatic precursors with aldehydes and nitriles under acidic conditions (e.g., concentrated sulfuric acid) . Key factors include:

  • Selection of aromatic substituents to modulate reactivity and regioselectivity.
  • Use of spectroscopic techniques (e.g., NMR, IR) to confirm spirocyclic structure and purity .
  • Rigorous drying and storage conditions (-20°C, desiccated) to prevent decomposition .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use gloves, chemical-resistant clothing, and respiratory protection to avoid exposure to dust/aerosols. Avoid skin/eye contact due to acute toxicity risks .
  • Storage : Store in airtight containers at -20°C, protected from light and moisture. Frequent freeze-thaw cycles should be minimized to preserve integrity .
  • Spills : Use inert absorbents (e.g., sand) and ensure ventilation during cleanup .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in structural characterization of spirocyclic compounds like this compound?

  • Methodological Answer :

  • NMR Analysis : Use 13C^{13}\text{C}-DEPT and 2D NMR (e.g., COSY, HSQC) to distinguish spiro carbon environments and confirm stereochemistry .
  • X-ray Crystallography : Resolve ambiguities in ring conformations, especially for stereoisomers or polymorphs .
  • Impurity Profiling : High-resolution LC-MS identifies byproducts (e.g., oxidation or alkylation derivatives) that may arise during synthesis .

Q. How can reaction mechanisms for spirocyclic compound synthesis be validated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Track intermediates in multicomponent reactions (e.g., 15N^{15}\text{N}-labeled nitriles) to elucidate pathways .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-determining steps and optimize conditions (e.g., acid catalyst concentration) .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity, which can be cross-validated with experimental yields .

Q. What pharmacological screening approaches are suitable for evaluating this compound derivatives?

  • Methodological Answer :

  • Targeted Assays : Use enzyme inhibition studies (e.g., F1/FO-ATPase targeting) with derivatives functionalized at nitrogen or oxygen positions .
  • Cytotoxicity Profiling : MTT assays on cell lines to assess viability, supported by one-way ANOVA for statistical significance .
  • ADMET Prediction : Computational tools (e.g., SwissADME) predict pharmacokinetic properties, guiding structural modifications for improved bioavailability .

Q. How can researchers address discrepancies in reported toxicity data for spirocyclic compounds?

  • Methodological Answer :

  • Standardized Protocols : Adhere to OECD guidelines for acute toxicity testing (oral, dermal) to ensure comparability across studies .
  • Ecotoxicology : Perform algal growth inhibition tests (OECD 201) to assess environmental risks, as spirocyclic compounds may persist in aquatic systems .
  • Meta-Analysis : Cross-reference historical data (e.g., Sigma-Aldrich safety sheets) with new experimental results to identify outliers .

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Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[5.5]undecane
Reactant of Route 2
1-Oxa-8-azaspiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.